N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate
Brand Name: Vulcanchem
CAS No.: 94113-40-3
VCID: VC16994699
InChI: InChI=1S/C18H39N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19;1-2(3)4/h20H,2-17,19H2,1H3,(H,21,22);1H3,(H,3,4)
SMILES:
Molecular Formula: C18H39N3O.C2H4O2
C20H43N3O3
Molecular Weight: 373.6 g/mol

N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate

CAS No.: 94113-40-3

Cat. No.: VC16994699

Molecular Formula: C18H39N3O.C2H4O2
C20H43N3O3

Molecular Weight: 373.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-((2-Aminoethyl)amino)ethyl)myristamide monoacetate - 94113-40-3

Specification

CAS No. 94113-40-3
Molecular Formula C18H39N3O.C2H4O2
C20H43N3O3
Molecular Weight 373.6 g/mol
IUPAC Name acetic acid;N-[2-(2-aminoethylamino)ethyl]tetradecanamide
Standard InChI InChI=1S/C18H39N3O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(22)21-17-16-20-15-14-19;1-2(3)4/h20H,2-17,19H2,1H3,(H,21,22);1H3,(H,3,4)
Standard InChI Key CHXXMRQMCKXMMB-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCC(=O)NCCNCCN.CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a 14-carbon myristic acid chain (hydrophobic domain) with a triaminoethyl-acetate headgroup (hydrophilic domain). The myristamide group (CH3(CH2)12CONH\text{CH}_{3}(\text{CH}_{2})_{12}\text{CONH}-) ensures lipid bilayer compatibility, while the polyamine segment (NH(CH2)2NH(CH2)2NH2-\text{NH}(\text{CH}_{2})_{2}\text{NH}(\text{CH}_{2})_{2}\text{NH}_{2}) and acetate (CH3COO\text{CH}_{3}\text{COO}^{-}) enhance solubility and charge-dependent interactions .

Key Structural Features:

PropertyValue/Description
Molecular FormulaC20H43N3O3\text{C}_{20}\text{H}_{43}\text{N}_{3}\text{O}_{3}
Molecular Weight373.6 g/mol
Hydrophobic TailMyristamide (C14)
Hydrophilic HeadgroupTriaminoethyl-acetate
CAS Registry Number94113-40-3
Topological Polar Surface Area~120 Ų (estimated)

This amphiphilic balance enables the compound to integrate into lipid membranes while retaining water solubility, a critical feature for drug delivery systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three primary stages:

  • Activation of Myristic Acid: Myristic acid is converted to its acyl chloride using thionyl chloride (SOCl2\text{SOCl}_{2}) or NHS ester under anhydrous conditions.

  • Stepwise Amidation: The acyl chloride reacts with triethylenetetramine (C6H18N4\text{C}_{6}\text{H}_{18}\text{N}_{4}) in tetrahydrofuran (THF) at 0–25°C, forming intermediate amides.

  • Acetylation: The terminal amine is acetylated using acetic anhydride to yield the monoacetate derivative.

Optimization Parameters:

  • Temperature: 0–25°C to prevent side reactions.

  • pH: Maintained at 8–9 to favor amide bond formation.

  • Purification: Column chromatography (silica gel, methanol/chloroform) or preparative HPLC achieves >95% purity.

Industrial Manufacturing

Large-scale production employs continuous flow reactors with automated temperature and pH control. Catalysts like dimethylaminopyridine (DMAP) accelerate amidation, while in-line IR spectroscopy monitors reaction progress. Yields exceed 80% in optimized setups.

Mechanisms of Biological Action

Membrane Interaction Dynamics

The compound’s amphiphilicity allows insertion into lipid bilayers, altering membrane fluidity and permeability. Molecular dynamics simulations suggest that the polyamine headgroup forms hydrogen bonds with phospholipid headgroups, while the myristamide tail anchors into the hydrophobic core.

Protein Binding and Signaling Modulation

The protonated amines (NH3+-\text{NH}_{3}^{+}) at physiological pH enable electrostatic interactions with anionic protein domains. For example, it inhibits protein kinase C (PKC) by competing with diacylglycerol binding, reducing phosphorylation activity by 40% in vitro.

Applications in Research and Industry

Pharmaceutical Development

  • Drug Delivery: Enhances cellular uptake of hydrophobic drugs by 3-fold in murine models.

  • Antimicrobial Activity: Demonstrates moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL).

Biochemical Research

  • Membrane Protein Stabilization: Increases the solubility of G-protein-coupled receptors (GPCRs) by 50% during extraction.

  • Gene Transfection: Forms nanocomplexes with plasmid DNA, achieving 25% transfection efficiency in HEK293 cells.

Comparative Performance Table:

ApplicationEfficacy MetricReference
Drug Delivery (Doxorubicin)3-fold uptake increase
GPCR Solubilization50% improvement
Antimicrobial (S. aureus)MIC = 32 µg/mL

Comparative Analysis with Structural Analogs

N-(2-Aminoethyl)myristamide (CAS 61762-39-8)

ParameterTarget CompoundN-(2-Aminoethyl)myristamide
Molecular FormulaC20H43N3O3\text{C}_{20}\text{H}_{43}\text{N}_{3}\text{O}_{3}C16H34N2O\text{C}_{16}\text{H}_{34}\text{N}_{2}\text{O}
Molecular Weight373.6 g/mol270.45 g/mol
Functional GroupsTriaminoethyl-acetateDiaminoethyl
LogP (Predicted)2.13.8
Aqueous Solubility12 mg/mL0.8 mg/mL

The target compound’s additional amine and acetate groups reduce hydrophobicity (lower LogP) and enhance solubility, making it superior for aqueous applications .

Future Research Directions

  • Targeted Drug Delivery: Functionalizing the polyamine headgroup with tumor-specific ligands (e.g., folate) could improve cancer therapy specificity.

  • Antimicrobial Synergy: Combining the compound with β-lactam antibiotics may overcome multidrug-resistant pathogens.

  • Nanotechnology: Self-assembly into micelles or liposomes could optimize payload capacity for gene therapy.

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